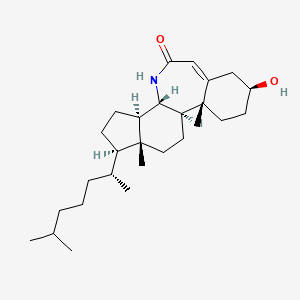
Dipotassium;tetrabromopalladium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium tetrabromopalladium dibromide (K2PdBr4Br2) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a yellow crystalline powder that is highly soluble in water and other polar solvents. Dipotassium tetrabromopalladium dibromide has been extensively studied for its unique properties and its potential use in various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
- Thieno[2,3-b]quinoxalines Synthesis : Utilized in the palladium(0)-catalyzed coupling of 2-haloquinoxalines with alkynes. This process involves the addition of bromine to 2-alkynylquinoxalines, followed by reaction with dipotassium trithiocarbonate to produce thieno[2,3-b]quinoxalines, highlighting its role in facilitating complex organic transformations (Armengol & Joule, 2001).
- Allylation of Dihydroxybiphenyls : Demonstrates the palladium(0) catalyzed regioselective allylation of dihydroxybiphenyl derivatives using dipotassium salts. This method yields bis(cyclopropylideneethoxy)biphenyls, of interest for their biological properties (Delogu et al., 2002).
Materials Science and Catalysis
- Synthesis and Structures of Alkyl Magnesiates : The formation of structurally well-defined dipotassium-tetra(alkyl)magnesiates highlights a methodology to promote regioselective Mg-H exchange reactions of aromatic and heteroaromatic substrates. This application underscores the role of dipotassium compounds in advancing materials science through novel synthesis techniques (Baillie et al., 2014).
- Size Sorting of Nanoparticles : A method employing dipotassium bis(p-sulfonatophenyl)phenylphosphane dihydrate (K2BSPP) for sorting and refining the size of Au and Pt nanoparticles showcases its use in materials science. This technique provides a systematic approach to prepare metal nanoparticles with narrow size distributions, critical for various applications in nanotechnology (Yang, Lee, & Too, 2005).
Propiedades
IUPAC Name |
dipotassium;tetrabromopalladium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNWISEAGYZFC-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].Br[Pd](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;tetrabromopalladium;dibromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biacetyl bis[(pyridin-2-yl)hydrazone]](/img/structure/B579547.png)







![1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]-2-methylcyclopropane](/img/structure/B579562.png)




![5,6-Dimethyltricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B579568.png)